molecular formula C10H17NO3 B069448 Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate CAS No. 189625-12-5

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

Cat. No. B069448
CAS RN: 189625-12-5
M. Wt: 199.25 g/mol
InChI Key: UWWUTEZECIYOCW-JGVFFNPUSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate involves multiple steps, including enantioselective synthesis and iodolactamization as key steps for creating highly functionalized intermediates. Notably, enantioselective synthesis using iodolactamization has been highlighted as an efficient method for preparing compounds with complex molecular architecture, illustrating the compound's synthetic accessibility and the importance of stereochemistry in its synthesis (Campbell et al., 2009).

Molecular Structure Analysis

The crystal structure of related intermediates, such as tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined, proving the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides (Ober et al., 2004). This highlights the importance of molecular structure analysis in understanding the compound's chemical behavior and potential applications.

Chemical Reactions and Properties

Chemical transformations of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates showcase the compound's reactivity and its role as a building block in organic synthesis. These transformations underline the versatility of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate derivatives in forming N-(Boc) hydroxylamines and other functionalized molecules, indicating a wide range of chemical reactions and properties that can be exploited (Guinchard et al., 2005).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate were not found in the current search, related research on intermediates and similar compounds provides insights into their solubility, crystallization behavior, and thermal stability. These aspects are critical for understanding how tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate can be manipulated and processed in various synthetic contexts.

Chemical Properties Analysis

The chemical properties of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate derivatives, such as reactivity with organometallics and behavior in cyclization reactions, have been documented. These studies shed light on the compound's utility as an intermediate for generating structurally diverse and complex organic molecules. The ability to undergo selective reactions highlights its significance in synthetic organic chemistry and the development of novel compounds with potential applications in various fields (Hermann & Brückner, 2018).

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a crucial intermediate in the enantioselective synthesis of various compounds. For example, it is used in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the relative substitution pattern essential for these syntheses (Ober, Marsch, Harms, & Carell, 2004).

Structural Studies in Crystallography

The compound plays a significant role in crystallography. For instance, it forms part of the isostructural family of compounds studied for their unique hydrogen and halogen bonding patterns, contributing to our understanding of molecular interactions and structures (Baillargeon et al., 2017).

Synthesis of Specific Isomers

It is used in the synthesis of specific isomers of compounds, as demonstrated in the preparation of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL. This highlights its role in the creation of precise molecular configurations necessary in pharmaceutical manufacturing (Gangrade, Nema, & Singhvi, 2014).

Development of Natural Product Analogs

The compound is instrumental in the development of analogs of natural products like jaspine B, with significant cytotoxic activity against various human carcinoma cell lines. This showcases its potential in drug discovery and cancer research (Tang et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWUTEZECIYOCW-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

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